(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone
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Overview
Description
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone is a complex organic compound that features a combination of a thiadiazole ring, a piperidine ring, and a benzofuran moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
Compounds containing a 1,3,4-thiadiazole moiety have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, depending on their chemical structure and the presence of other functional groups .
Mode of Action
Compounds with a 1,3,4-thiadiazole moiety are known to interact with their targets in various ways, leading to different biological effects . For instance, some derivatives have been reported to inhibit the catalytic activity of certain enzymes, leading to their therapeutic effects .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can influence a variety of biochemical pathways, depending on their specific targets . For example, some derivatives have been reported to affect the tubulin polymerization pathway, leading to cell cycle arrest and apoptosis .
Result of Action
Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
For instance, the solubility and stability of a compound can be affected by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone typically involves multiple steps. One common method begins with the preparation of the 1,3,4-thiadiazole ring, which is synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide. This intermediate is then reacted with an appropriate aldehyde to form the thiadiazole ring .
The next step involves the formation of the piperidine ring, which can be synthesized by the cyclization of a suitable amine with a dihaloalkane. The piperidine ring is then functionalized with the thiadiazole moiety through a nucleophilic substitution reaction .
Finally, the benzofuran moiety is introduced through a Friedel-Crafts acylation reaction, where the piperidine-thiadiazole intermediate is reacted with benzofuran-2-carboxylic acid in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone: Unique due to its combination of thiadiazole, piperidine, and benzofuran moieties.
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: Similar structure but lacks the benzofuran moiety.
4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl)azetidin-2-one: Contains a thiadiazole ring but different overall structure and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-15(14-9-11-3-1-2-4-13(11)22-14)19-7-5-12(6-8-19)21-16-18-17-10-23-16/h1-4,9-10,12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFPZRFMYLLOIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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